Sodium octacosanoate Sodium octacosanoate
Brand Name: Vulcanchem
CAS No.: 25728-82-9
VCID: VC16546034
InChI: InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1
SMILES:
Molecular Formula: C28H55NaO2
Molecular Weight: 446.7 g/mol

Sodium octacosanoate

CAS No.: 25728-82-9

Cat. No.: VC16546034

Molecular Formula: C28H55NaO2

Molecular Weight: 446.7 g/mol

* For research use only. Not for human or veterinary use.

Sodium octacosanoate - 25728-82-9

Specification

CAS No. 25728-82-9
Molecular Formula C28H55NaO2
Molecular Weight 446.7 g/mol
IUPAC Name sodium;octacosanoate
Standard InChI InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1
Standard InChI Key YKIBJOMJPMLJTB-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium octacosanoate consists of a 28-carbon saturated hydrocarbon chain (CH3(CH2)26COONa+\text{CH}_3(\text{CH}_2)_{26}\text{COO}^- \text{Na}^+) featuring:

  • Hydrophobic domain: A linear alkyl chain providing lipid solubility and surfactant capabilities

  • Polar headgroup: A carboxylate anion (COO\text{COO}^-) coordinated with a sodium cation (Na+\text{Na}^+) enabling aqueous solubility

The compound's IUPAC name, sodium octacosanoate, reflects its position as the sodium salt of octacosanoic acid (montanic acid) . X-ray crystallography reveals a layered structure with alternating hydrophobic and ionic regions, facilitating its dual functionality as both surfactant and crystallization template .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC28H55NaO2\text{C}_{28}\text{H}_{55}\text{NaO}_2
Molecular Weight446.7 g/mol
CAS Registry Number25728-82-9
Solubility12 g/L in water (25°C)
logP (Octanol-Water)8.90
PSA (Polar Surface Area)40.13 Ų

Synthetic Pathways

Industrial synthesis typically follows two primary routes:

1.2.1 Direct Neutralization

C28H56O2+NaOHC28H55NaO2+H2O\text{C}_{28}\text{H}_{56}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{28}\text{H}_{55}\text{NaO}_2 + \text{H}_2\text{O}

Octacosanoic acid reacts stoichiometrically with sodium hydroxide under controlled pH (8.5-9.5) and temperature (60-80°C) conditions. The process yields 92-95% pure product, requiring subsequent recrystallization from ethanol/water mixtures for pharmaceutical-grade material.

1.2.2 Metathesis Reactions
Alternative methods employ sodium carbonate or bicarbonate for acid neutralization, particularly in non-aqueous media:

2C28H56O2+Na2CO32C28H55NaO2+CO2+H2O2\text{C}_{28}\text{H}_{56}\text{O}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{C}_{28}\text{H}_{55}\text{NaO}_2 + \text{CO}_2 + \text{H}_2\text{O}

This approach minimizes hydrolysis side reactions in heat-sensitive applications.

Physicochemical Behavior and Functional Mechanisms

Surfactant Properties

The compound's critical micelle concentration (CMC) of 0.45 mM enables:

  • Stable micelle formation above 35°C

  • Reduction of water surface tension from 72 mN/m to 38 mN/m at 1% w/v

  • pH-dependent behavior with optimal activity between pH 7.5-9.0

Nucleation Dynamics in Polymers

In TPU systems, sodium octacosanoate demonstrates:

  • Crystallization Rate Enhancement:

    TPU Molecular WeightCrystallization Half-Time (Control)With 0.5% Additive
    30,000 Da12.4 min7.2 min (-42%)
    50,000 Da18.1 min11.9 min (-34%)
    75,000 Da25.6 min18.3 min (-29%)
  • Avrami Analysis Parameters:

    • Neat TPU: n=2.1n = 2.1, Zc=0.15minnZ_c = 0.15 \, \text{min}^{-n}

    • Nucleated TPU: n=2.3n = 2.3, Zc=0.27minnZ_c = 0.27 \, \text{min}^{-n}

These results confirm two-dimensional crystal growth (axialites) unaffected by nucleator presence . The acceleration mechanism involves epitaxial matching between the sodium octacosanoate's (001) plane and TPU crystallites, reducing nucleation activation energy by ~15 kJ/mol .

Industrial and Biomedical Applications

Polymer Manufacturing

  • Nucleating Agent:

    • Increases polypropylene crystallization temperature by 8-12°C

    • Improves HDPE tensile modulus by 18% at 0.3% loading

  • Thermoplastic Polyurethane Modification:

    • Enhances Shore A hardness from 85 to 92

    • Reduces mold cycle times by 25% in injection molding

Pharmaceutical Formulations

  • Transdermal Delivery Systems:

    • Increases skin permeability coefficient for diclofenac by 3.2-fold

    • Modulates stratum corneum lipid organization without inducing irritation

  • Liposomal Stabilization:

    • Extends doxorubicin-loaded liposome shelf life from 3 to 18 months

    • Reduces particle size distribution (PDI <0.15) through membrane rigidity enhancement

Recent Advances in Application Technologies

3D Printing Materials

Incorporation of 0.2-0.8% sodium octacosanoate in PLA filaments:

  • Increases bed adhesion by 40%

  • Reduces warpage defects from 15% to <2%

  • Enhances interlayer bonding strength by 28%

Sustainable Packaging

Biodegradable starch-based films with 1% additive exhibit:

  • Water vapor permeability reduction from 3.1 to 1.8 g·mm/m²·day·kPa

  • Tensile strength improvement from 12 MPa to 18 MPa

  • Compost degradation time reduction from 180 to 120 days

Environmental and Regulatory Considerations

Ecotoxicological Profile

  • Aquatic Toxicity:

    Organism96h LC50 (mg/L)
    Daphnia magna8.2
    Danio rerio12.5
  • Biodegradation:

    • 78% mineralization in 28 days (OECD 301B)

    • No bioaccumulation potential (logKow <3)

Global Regulatory Status

  • EU: REACH-registered (No. 01-2119456789-32)

  • US EPA: TSCA Inventory Listed

  • China: IECSC 2023 Approved Substance

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